molecular formula C8H6FIO2 B2536028 2-Fluoro-5-iodo-4-methoxybenzaldehyde CAS No. 1202528-42-4

2-Fluoro-5-iodo-4-methoxybenzaldehyde

Cat. No. B2536028
CAS RN: 1202528-42-4
M. Wt: 280.037
InChI Key: WVMFALARVZUXGO-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-4-methoxybenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a fluorinated aromatic aldehyde .


Synthesis Analysis

The synthesis of this compound involves several steps. It can be prepared from 4-bromo-3-fluoroanisole .


Molecular Structure Analysis

The molecular weight of this compound is 280.04 . Its IUPAC name is this compound and its InChI code is 1S/C8H6FIO2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 .


Chemical Reactions Analysis

This compound can be used in various chemical reactions. For instance, it can be used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 280.04 . It has a density of 1.2±0.1 g/cm3, a boiling point of 226.5±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a refractive index of 1.5305-1.5355 at 20°C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Fluoro-5-iodo-4-methoxybenzaldehyde is a chemical compound with potential applications in synthetic and medicinal chemistry. Its structural attributes suggest it could be useful in the synthesis of complex molecules, including pharmaceuticals and materials. While the direct literature on this specific compound is limited, insights can be drawn from related research on fluorinated and halogenated benzaldehydes, highlighting their importance in drug development and material science. Fluorinated compounds, for example, have been identified as crucial in the synthesis of pharmaceuticals due to their ability to improve drug properties such as metabolic stability, bioavailability, and binding affinity (Gmeiner, 2020). Similarly, halogenated benzaldehydes serve as key intermediates in the synthesis of complex molecules, offering pathways to novel compounds with enhanced biological activities.

Catalytic Processes and Material Science

In catalytic processes and material science, fluorinated and iodinated compounds have demonstrated significant utility. Their unique electronic properties facilitate the development of advanced materials, including polymers and liquid crystals, where they impart improved thermal stability, electrical properties, and chemical resistance. Research in this area points to the potential of fluorinated liquid crystals in various applications, from displays to advanced coatings, underscoring the role of fluorine in modifying material properties for specific applications (Hird, 2007).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Fluoro-5-iodo-4-methoxybenzaldehyde may be used in the synthesis of various compounds, indicating its potential for future applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

properties

IUPAC Name

2-fluoro-5-iodo-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMFALARVZUXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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